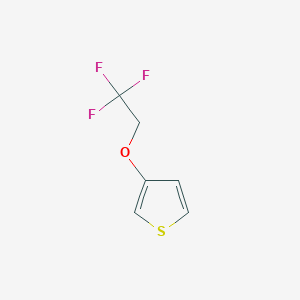

Thiophene, 3-(2,2,2-trifluoroethoxy)-

Description

Contextual Background of Thiophene (B33073) Derivatives in Modern Organic Chemistry and Materials Science

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a fundamental building block in contemporary organic synthesis. frontiersin.orgnih.gov Discovered in 1882 by Viktor Meyer as a contaminant in benzene (B151609), its unique reactivity and electronic characteristics quickly established it as a compound of significant interest. nih.gov The aromaticity of thiophene is slightly less than that of benzene, which, along with the presence of the sulfur atom, imparts distinct reactivity, often favoring electrophilic substitution at the C-2 position. jchps.com

In modern organic chemistry, thiophene derivatives are indispensable intermediates for constructing complex molecular architectures. frontiersin.orgnih.gov They are found in numerous natural products and are integral to many pharmacologically active compounds. nih.gov Their utility extends to materials science, where thiophene-based polymers and oligomers are at the forefront of research into organic electronics. nih.gov These materials are key components in devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs), owing to their tunable semiconducting properties, chemical robustness, and processability. nih.govrsc.org The ability to functionalize the thiophene ring at various positions allows for precise control over the electronic and physical properties of the resulting materials. psu.edu

Significance of Trifluoroethoxy Functionalization in Modulating Electronic and Steric Properties of Organic Molecules

The introduction of fluorinated groups into organic molecules is a powerful strategy for modulating their physicochemical properties. The 2,2,2-trifluoroethoxy group (-OCH₂CF₃) , in particular, offers a unique combination of electronic and steric effects.

Electronic Effects: The trifluoroethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This inductive effect can significantly alter the electron density of the aromatic ring to which it is attached. When placed on a thiophene ring, an alkoxy group like trifluoroethoxy acts as a π-donor through resonance (due to the oxygen lone pairs) but also as a strong σ-acceptor (inductive withdrawal). This dual nature can be exploited to fine-tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the molecule, which is critical for applications in organic electronics. researchgate.netmdpi.com For instance, modifying the electronic properties of thiophene-based polymers can impact their band gap, conductivity, and charge transport characteristics. frontiersin.org

Steric and Stability Effects: From a steric perspective, the trifluoroethoxy group is bulkier than a simple methoxy (B1213986) or ethoxy group. This steric hindrance can influence the conformation of molecules, affecting crystal packing in the solid state and the planarity of conjugated polymer backbones. mdpi.com Importantly, the trifluoroethoxy group offers enhanced hydrolytic stability compared to analogous heteroaryl chlorides. nih.gov This makes it a valuable substituent in the design of molecules that require improved shelf-life and stability while maintaining reactivity for subsequent chemical transformations, such as nucleophilic aromatic substitution (SNAr) reactions. nih.gov

Research Trajectory and Unexplored Dimensions of Thiophene, 3-(2,2,2-trifluoroethoxy)- Systems

While extensive research exists for thiophene derivatives broadly, specific investigation into Thiophene, 3-(2,2,2-trifluoroethoxy)- is not widely documented in publicly available literature. This scarcity of data presents a significant opportunity for new research. The trajectory for this compound can be projected based on the known attributes of its constituent parts.

Potential Research Directions:

Monomer for Advanced Polymers: One of the most promising avenues is its use as a monomer for electropolymerization or metal-catalyzed cross-coupling reactions. The resulting poly(3-(2,2,2-trifluoroethoxy)thiophene) could exhibit novel electronic and physical properties. The electron-withdrawing nature of the substituent would likely lead to a polymer with a lower HOMO level, potentially increasing its oxidative stability and making it suitable for applications where environmental robustness is key.

Intermediate in Medicinal Chemistry: Substituted thiophenes are prevalent in pharmaceuticals. nih.govnih.gov The title compound could serve as a key intermediate. The trifluoroethoxy group can enhance metabolic stability and modulate lipophilicity, properties that are crucial for drug design. Its stability and potential for undergoing SNAr reactions make it a versatile platform for creating libraries of new chemical entities for biological screening. nih.gov

Functional Materials for Sensors: The polarity and electronic nature of the C-O-C-CF₃ linkage could impart sensitivity to specific analytes. Thiophene-based chemosensors are a well-established field, and this derivative could be explored for its ability to detect ions or small molecules through changes in its optical or electronic properties.

The primary unexplored dimension is the synthesis and characterization of this molecule and its subsequent polymers. A systematic study of its optical, electrochemical, and physical properties is needed to validate these potential applications and uncover new, unforeseen uses.

Overview of Advanced Academic and Industrial Applications of Substituted Thiophenes

The versatility of the thiophene scaffold has led to its widespread use in numerous high-technology and pharmaceutical applications.

Academic Research:

Organic Electronics: In academia, substituted thiophenes, especially 3-alkoxythiophenes and 3,4-ethylenedioxythiophene (B145204) (EDOT), are workhorse molecules for developing new semiconducting polymers for solar cells and transistors. frontiersin.orgacs.org Researchers focus on modifying substituents to tune planarity, solubility, and electronic levels to enhance device efficiency and stability. acs.org

Nonlinear Optics: "Push-pull" systems, where electron-donating and electron-accepting groups are attached to a conjugated thiophene bridge, are investigated for their second-order nonlinear optical (NLO) properties, which have potential applications in telecommunications and optical data processing. psu.edu

Catalysis: Thiophene-based ligands are used in coordination chemistry and catalysis, where the sulfur atom can coordinate with metal centers.

Industrial Applications:

Pharmaceuticals: A significant number of commercial drugs contain a thiophene ring. nih.gov These include antiplatelet agents (e.g., Clopidogrel, Ticlopidine), anti-inflammatory drugs (e.g., Suprofen), and anticonvulsants. nih.gov The thiophene ring often serves as a bioisostere for a benzene ring, offering similar steric properties but different electronic and metabolic profiles.

Agrochemicals: Thiophene derivatives are used in the synthesis of fungicides and insecticides.

Dyes and Pigments: The extended conjugation in oligothiophenes and polythiophenes makes them highly colored, leading to their use as industrial dyes and pigments.

Conductive Polymers: Poly(3,4-ethylenedioxythiophene), or PEDOT, is arguably the most successful commercial thiophene-based polymer. Its high conductivity and stability have led to its use as a transparent conductive coating in antistatic layers, capacitors, and as a hole-transport layer in OLEDs and OPVs.

Data Tables

Table 1: General Properties of Thiophene Note: Data is for the unsubstituted parent compound, Thiophene, as specific experimental data for Thiophene, 3-(2,2,2-trifluoroethoxy)- is not readily available.

| Property | Value |

|---|---|

| Chemical Formula | C₄H₄S |

| Molar Mass | 84.14 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 84 °C (183 °F) |

| Melting Point | -38 °C (-36 °F) |

| Density | 1.051 g/mL |

Table 2: Selected Applications of Substituted Thiophene Derivatives

| Thiophene Derivative Type | Application Area | Function | Reference |

|---|---|---|---|

| Poly(3,4-ethylenedioxythiophene) (PEDOT) | Organic Electronics | Transparent conductive polymer, hole transport layer | frontiersin.org |

| Thienopyridines (e.g., Clopidogrel) | Pharmaceuticals | Antiplatelet agent for cardiovascular disease | |

| 3-Alkoxythiophenes | Organic Photovoltaics | Monomers for donor polymers with tuned energy levels | frontiersin.orgresearchgate.net |

| Oligothiophenes | Organic Field-Effect Transistors (OFETs) | Active semiconductor layer | rsc.org |

| Donor-Acceptor Thiophenes | Nonlinear Optics | Chromophores with high molecular hyperpolarizability | psu.edu |

| 2-Aminothiophenes | Pharmaceuticals/Agrochemicals | Scaffolds for bioactive compounds | nih.gov |

Structure

3D Structure

Properties

CAS No. |

142214-50-4 |

|---|---|

Molecular Formula |

C6H5F3OS |

Molecular Weight |

182.17 g/mol |

IUPAC Name |

3-(2,2,2-trifluoroethoxy)thiophene |

InChI |

InChI=1S/C6H5F3OS/c7-6(8,9)4-10-5-1-2-11-3-5/h1-3H,4H2 |

InChI Key |

MPKAOMIFYFZQFF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC=C1OCC(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for Thiophene, 3 2,2,2 Trifluoroethoxy and Its Derivatives

Strategic Approaches to the Core Thiophene (B33073), 3-(2,2,2-trifluoroethoxy)- Scaffold

The construction of the fundamental "Thiophene, 3-(2,2,2-trifluoroethoxy)-" structure is achieved through carefully designed synthetic routes. These methods primarily involve either the introduction of the trifluoroethoxy group onto a pre-existing thiophene ring or the construction of the thiophene ring with the substituent already in place.

Nucleophilic Substitution Reactions for Trifluoroethoxy Moiety Introduction

Nucleophilic substitution reactions are a cornerstone for introducing the 2,2,2-trifluoroethoxy group onto a thiophene precursor. This approach typically involves the reaction of a thiophene substrate bearing a suitable leaving group at the 3-position with a trifluoroethoxide salt. The efficiency of this reaction is contingent on several factors, including the nature of the leaving group, the solvent, and the reaction temperature.

A common strategy involves the use of 3-halothiophenes (e.g., 3-bromothiophene) as the electrophilic partner. The reaction with sodium 2,2,2-trifluoroethoxide, generated in situ from 2,2,2-trifluoroethanol and a strong base like sodium hydride, proceeds via an SNAr mechanism. The electron-withdrawing nature of the fluorine atoms in the trifluoroethoxy group can influence the reactivity of the resulting molecule in subsequent reactions.

Detailed research has explored various conditions to optimize the yield and purity of "Thiophene, 3-(2,2,2-trifluoroethoxy)-". Key parameters that are often fine-tuned include:

Base: Sodium hydride (NaH) is frequently used to deprotonate 2,2,2-trifluoroethanol.

Solvent: Anhydrous polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are typically employed to facilitate the reaction.

Temperature: The reaction is often carried out at elevated temperatures to ensure a reasonable reaction rate.

| Thiophene Substrate | Reagent | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 3-Bromothiophene | 2,2,2-Trifluoroethanol | NaH | DMF | 80-100 | Moderate to Good |

| 3-Iodothiophene | 2,2,2-Trifluoroethanol | NaH | THF | 60-80 | Moderate |

Direct Thiophene Functionalization at the 3-Position

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic compounds, including thiophenes. nih.govacs.org This approach avoids the pre-functionalization of the thiophene ring with a leaving group, thereby streamlining the synthetic process. For the synthesis of "Thiophene, 3-(2,2,2-trifluoroethoxy)-", this would involve the direct coupling of a thiophene with a source of the trifluoroethoxy group.

While direct C-H alkoxylation of thiophenes can be challenging, recent advancements in catalysis have shown promise. Palladium-catalyzed C-H activation is a prominent method for the direct arylation and olefination of thiophenes. nih.govresearchgate.net Adapting these catalytic systems for C-O bond formation with fluorinated alcohols is an active area of research. The regioselectivity of the functionalization is a critical aspect, with the 2- and 5-positions of the thiophene ring being generally more reactive towards electrophilic substitution. wikipedia.org Therefore, directing groups are often employed to achieve functionalization at the less reactive 3- and 4-positions. acs.org

Development of Precursors for Polymerization and Further Derivatization

"Thiophene, 3-(2,2,2-trifluoroethoxy)-" serves as a fundamental building block for the synthesis of more complex molecules, particularly monomers for polymerization. The properties of the resulting polymers, such as their conductivity and processability, are highly dependent on the structure of the monomeric units.

Synthesis of Halogenated Thiophene, 3-(2,2,2-trifluoroethoxy)- Monomers (e.g., 2,5-dibromo-3-(2,2,2-trifluoroethoxy)thiophene)

Halogenated derivatives of "Thiophene, 3-(2,2,2-trifluoroethoxy)-", especially the 2,5-dibromo substituted analog, are crucial monomers for the synthesis of regioregular polythiophenes. mdpi.com The bromine atoms provide reactive sites for various cross-coupling reactions, such as Grignard Metathesis (GRIM) polymerization, which allows for the controlled synthesis of head-to-tail coupled polymers. nih.gov

The synthesis of 2,5-dibromo-3-(2,2,2-trifluoroethoxy)thiophene is typically achieved through the direct bromination of "Thiophene, 3-(2,2,2-trifluoroethoxy)-". Thiophenes are highly susceptible to electrophilic halogenation. wikipedia.orgiust.ac.ir

A common procedure involves the use of N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent like tetrahydrofuran (THF) or chloroform. The reaction is often carried out at low temperatures to control the regioselectivity and prevent over-bromination. The electron-donating nature of the trifluoroethoxy group can influence the rate and regioselectivity of the bromination reaction.

| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Thiophene, 3-(2,2,2-trifluoroethoxy)- | N-Bromosuccinimide (2 equiv.) | THF | 0 to rt | High |

| Thiophene, 3-(2,2,2-trifluoroethoxy)- | Bromine in Acetic Acid | Acetic Acid | rt | Good |

Stereoselective Synthesis of Thiophene Derivatives

The introduction of chiral centers into thiophene derivatives can lead to materials with unique chiroptical properties, which are of interest for applications in chiral recognition and asymmetric catalysis. nih.gov While the core "Thiophene, 3-(2,2,2-trifluoroethoxy)-" molecule is achiral, stereoselective synthesis becomes relevant when introducing chiral substituents at other positions of the thiophene ring or on the trifluoroethoxy side chain.

For instance, if a chiral alcohol is used instead of 2,2,2-trifluoroethanol in the nucleophilic substitution reaction, a chiral ether can be formed. Alternatively, stereoselective reactions can be performed on a pre-existing functional group on the thiophene ring. Asymmetric catalysis, employing chiral catalysts, is a powerful tool for achieving high enantioselectivity in such transformations. rsc.org

Catalytic Strategies for Thiophene Ring Construction and Coupling

In addition to functionalizing a pre-formed thiophene ring, catalytic methods can be employed for the de novo construction of the thiophene ring itself, incorporating the desired 3-(2,2,2-trifluoroethoxy) substituent. Various named reactions, such as the Paal-Knorr, Gewald, and Fiesselmann syntheses, provide routes to thiophenes from acyclic precursors. wikipedia.orgpharmaguideline.comijprajournal.com

Furthermore, transition metal-catalyzed cross-coupling reactions are indispensable for constructing more complex thiophene-containing architectures. Reactions such as Suzuki, Stille, and Kumada couplings are widely used to form C-C bonds between thiophene units or between a thiophene and another aromatic or aliphatic group. nih.govjcu.edu.au These reactions are crucial for synthesizing oligothiophenes and polythiophenes with well-defined structures.

For example, the Suzuki coupling of a boronic acid or ester derivative of "Thiophene, 3-(2,2,2-trifluoroethoxy)-" with a dihaloaromatic compound can lead to alternating copolymers. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivities in these coupling reactions.

| Reaction | Thiophene Substrate | Coupling Partner | Catalyst | Typical Application |

|---|---|---|---|---|

| Suzuki Coupling | Thiophene boronic acid/ester | Aryl/vinyl halide | Pd(PPh3)4, Pd(OAc)2 | Synthesis of biaryls, conjugated polymers |

| Stille Coupling | Stannylthiophene | Aryl/vinyl halide | Pd(PPh3)4 | Synthesis of conjugated polymers and oligomers |

| Kumada Coupling | Thienyl Grignard reagent | Aryl/vinyl halide | Ni(dppp)Cl2 | Polymerization of thiophenes (GRIM) |

Organometallic Cross-Coupling Reactions (e.g., Kumada, Suzuki, Stille Couplings)

Organometallic cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures from simple precursors. The Kumada, Suzuki, and Stille couplings are particularly relevant for the synthesis of functionalized thiophenes.

Kumada Coupling

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. This method is advantageous for its use of readily available Grignard reagents. wikipedia.orgorganic-chemistry.org For the synthesis of 3-alkoxythiophene derivatives, a key step is the formation of a thienyl Grignard reagent, which is then coupled with an appropriate organic halide. The reaction is particularly useful for the synthesis of poly(3-alkylthiophene)s and related polymers. nih.govumons.ac.bersc.org

A general scheme for the Kumada coupling to produce a 3-alkoxythiophene is shown below:

Step 1: Grignard Reagent Formation: A brominated 3-alkoxythiophene is reacted with magnesium metal to form the corresponding Grignard reagent.

Step 2: Cross-Coupling: The thienyl Grignard reagent is then coupled with an aryl or alkyl halide in the presence of a Ni or Pd catalyst, such as Ni(dppp)Cl₂.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Yield (%) |

| 2-bromo-3-alkoxythiophene | Aryl-MgBr | Ni(dppp)Cl₂ | THF | 2-aryl-3-alkoxythiophene | 70-95% |

| 2,5-dibromo-3-alkoxythiophene | Alkyl-MgBr | Ni(dppp)Cl₂ | THF | 2,5-dialkyl-3-alkoxythiophene | 65-90% |

| 2-bromo-3-(2,2,2-trifluoroethoxy)thiophene (hypothetical) | Phenyl-MgBr | Ni(dppe)Cl₂ | THF | 2-phenyl-3-(2,2,2-trifluoroethoxy)thiophene | Not reported |

Suzuki Coupling

The Suzuki coupling reaction employs an organoboron reagent (such as a boronic acid or ester) and an organic halide, catalyzed by a palladium complex. unimib.itmdpi.com This reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. For the synthesis of thiophene derivatives, a thienylboronic acid or a halogenated thiophene can be used as the coupling partner. The synthesis of trifluoroethyl compounds using Suzuki coupling of CF₃CH₂OTs with arylboronic acids has been reported, suggesting the feasibility of incorporating the trifluoroethoxy group via this method. rsc.org

The general procedure involves:

Reaction of a halogenated 3-(2,2,2-trifluoroethoxy)thiophene with a boronic acid or ester in the presence of a palladium catalyst and a base.

| Thiophene Derivative | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |

| 2-bromo-3-alkoxythiophene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 2-phenyl-3-alkoxythiophene | 85-98% |

| 3-alkoxythiophene-2-boronic acid | 4-iodotoluene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | 2-(4-methylphenyl)-3-alkoxythiophene | 80-95% |

| 2-bromo-3-(2,2,2-trifluoroethoxy)thiophene (hypothetical) | Naphthalene-2-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/Water | 2-(naphthalen-2-yl)-3-(2,2,2-trifluoroethoxy)thiophene | Not reported |

Stille Coupling

The Stille coupling utilizes an organotin compound (organostannane) and an organic halide, catalyzed by palladium. wiley-vch.de This reaction is highly versatile and tolerates many functional groups, making it suitable for the synthesis of complex polymers. acs.org It has been widely used for the synthesis of polythiophenes and other conjugated polymers. wiley-vch.de The primary drawback is the toxicity of the organotin reagents.

A typical Stille polymerization of a 3-alkoxythiophene would involve:

Polymerization of a distannylated 3-alkoxythiophene monomer with a dihaloaromatic comonomer.

| Monomer 1 | Monomer 2 | Catalyst | Solvent | Polymer | Molecular Weight (kDa) |

| 2,5-bis(trimethylstannyl)-3-alkoxythiophene | 2,5-dibromothiophene | Pd(PPh₃)₄ | Toluene | Poly(3-alkoxythiophene-co-thiophene) | 10-50 |

| 2,5-bis(trimethylstannyl)-3-alkoxythiophene | 4,7-dibromobenzo[c] wikipedia.orgrsc.orgamazonaws.comthiadiazole | Pd₂(dba)₃/P(o-tol)₃ | Chlorobenzene | Alternating copolymer | 15-60 |

| 2,5-bis(trimethylstannyl)-3-(2,2,2-trifluoroethoxy)thiophene (hypothetical) | 9,9-dioctyl-2,7-dibromofluorene | Pd(PPh₃)₄ | Toluene | Poly[(9,9-dioctylfluorene)-alt-(3-(2,2,2-trifluoroethoxy)thiophene)] | Not reported |

Direct Arylation Polymerization (DArP) Protocols in Functionalized Thiophenes

Direct Arylation Polymerization (DArP) has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions for the synthesis of conjugated polymers. rsc.org This method avoids the preparation of organometallic monomers (organotin or organoboron compounds) by directly coupling C-H bonds with C-X bonds (where X is a halide). core.ac.uk DArP has been successfully applied to the synthesis of various polythiophene derivatives. mdpi.com

The polymerization of a 3-alkoxythiophene monomer via DArP typically involves the reaction of a dihalo-monomer with an unfunctionalized aromatic comonomer possessing active C-H bonds. For the synthesis of a homopolymer of 3-(2,2,2-trifluoroethoxy)thiophene, a 2-halo-3-(2,2,2-trifluoroethoxy)thiophene monomer with an activated C-H bond at the 5-position would be used.

| Monomer | Catalyst | Ligand | Base | Additive | Solvent | Polymer |

| 2-bromo-3-hexylthiophene | Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | Pivalic Acid | DMAc | Poly(3-hexylthiophene) |

| 2-bromo-3-alkoxythiophene | Pd₂(dba)₃ | PCy₃·HBF₄ | Cs₂CO₃ | None | Mesitylene | Poly(3-alkoxythiophene) |

| 2-bromo-3-(2,2,2-trifluoroethoxy)thiophene (hypothetical) | Pd(OAc)₂ | SPhos | K₂CO₃ | Pivalic Acid | Toluene | Poly(3-(2,2,2-trifluoroethoxy)thiophene) |

Note: Specific conditions and results for the DArP of Thiophene, 3-(2,2,2-trifluoroethoxy)- are not well-documented in the literature; the table provides representative conditions for similar polythiophenes.

Polymerization Strategies and Polymer Chemistry of Thiophene, 3 2,2,2 Trifluoroethoxy

Regioregular Polymerization Approaches

Grignard Metathesis (GRIM) Polymerization for Controlled Polymer Architectures

Grignard Metathesis (GRIM) polymerization is a robust and widely utilized method for the synthesis of regioregular poly(3-substituted)thiophenes. mdpi.com This technique offers a controlled, chain-growth polymerization mechanism, which is essential for producing polymers with predictable molecular weights and narrow polydispersity indices (PDIs). nih.govmdpi.com

The GRIM polymerization process for a 3-substituted thiophene (B33073), such as "Thiophene, 3-(2,2,2-trifluoroethoxy)-", would commence with the monomer 2,5-dibromo-3-(2,2,2-trifluoroethoxy)thiophene. This monomer is treated with one equivalent of a Grignard reagent, like isopropylmagnesium chloride, which selectively undergoes a magnesium-halogen exchange at one of the bromine positions. This step forms a thiophene Grignard species, which is the key intermediate for the polymerization. mdpi.com

The subsequent addition of a nickel-based catalyst, commonly a Ni(II) complex with a phosphine (B1218219) ligand like Ni(dppp)Cl₂ (where dppp (B1165662) is 1,3-bis(diphenylphosphino)propane), initiates the polymerization. mdpi.comnih.gov The polymerization proceeds through a series of transmetalation and reductive elimination steps, characteristic of a cross-coupling catalytic cycle. nih.gov This chain-growth mechanism allows for the sequential addition of monomer units, leading to the formation of well-defined polymer chains. nih.gov The use of GRIM polymerization is advantageous as it typically proceeds under mild reaction conditions and can be scaled up for larger-scale synthesis. rsc.org

Control of Molecular Weight and Polydispersity in Poly(Thiophene, 3-(2,2,2-trifluoroethoxy)-)

A key advantage of GRIM polymerization is the ability to control the molecular weight (MW) and polydispersity (PDI) of the resulting polymer. nih.gov The chain-growth nature of the polymerization means that the number-average molecular weight (Mₙ) of the polymer can be predetermined by the initial molar ratio of the monomer to the nickel catalyst ([M]₀/[Ni]₀). nih.govnih.gov A higher ratio of monomer to catalyst will result in a higher molecular weight polymer, as each catalyst center will initiate the growth of a longer polymer chain.

This relationship allows for the synthesis of a series of polymers with varying, controlled molecular weights by simply adjusting the amount of catalyst used. nih.gov The polydispersity index (PDI), a measure of the distribution of molecular weights in a given polymer sample, is typically low in GRIM polymerizations, often falling in the range of 1.2 to 1.5, which indicates a relatively narrow molecular weight distribution. nih.gov

| Entry | [Monomer]₀/[Catalyst]₀ Ratio | Mₙ (kDa) | PDI (Mₙ/Mₙ) |

| 1 | 68 | 10.2 | 1.25 |

| 2 | 136 | 20.5 | 1.30 |

| 3 | 204 | 30.8 | 1.35 |

| 4 | 340 | 51.2 | 1.40 |

| This table presents illustrative data for the controlled polymerization of 3-octylthiophene (B1296729) via the GRIM method, demonstrating the relationship between the monomer-to-catalyst ratio and the resulting molecular weight and polydispersity. Similar control would be expected for the polymerization of Thiophene, 3-(2,2,2-trifluoroethoxy)-. nih.gov |

Influence of the Trifluoroethoxy Substituent on Polymerization Kinetics and Regioselectivity

The nature of the substituent at the 3-position of the thiophene ring plays a critical role in both the polymerization kinetics and the final regioregularity of the polymer. Regioregularity refers to the specific orientation of the monomer units within the polymer chain, which can be head-to-tail (HT), head-to-head (HH), or tail-to-tail (TT). pkusz.edu.cn A high degree of HT coupling is desirable as it leads to a more planar polymer backbone, enhanced π-π stacking, and improved charge transport properties. mdpi.com

The 2,2,2-trifluoroethoxy group is a strong electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. This electronic property can influence the GRIM polymerization in several ways. The electron-withdrawing nature of the substituent can affect the reactivity of the C-Mg bond in the Grignard intermediate and the subsequent transmetalation step with the nickel catalyst.

Furthermore, the regioselectivity of the initial Grignard exchange reaction is a crucial factor. In the GRIM polymerization of 3-substituted-2,5-dibromothiophenes, the magnesium-halogen exchange can potentially occur at either the 2- or 5-position, leading to two different regioisomeric Grignard intermediates. nih.gov The selectivity of this step is influenced by both steric and electronic factors of the 3-substituent. While bulky alkyl groups can sterically hinder the exchange at the 2-position, the electronic influence of the trifluoroethoxy group would be a significant factor. The electron-withdrawing nature of this group could influence the relative stability of the possible Grignard intermediates, thereby affecting the regioselectivity of the polymerization. While GRIM polymerization generally yields highly regioregular poly(3-alkylthiophene)s, the presence of heteroatoms in the side chain, such as the oxygen in an alkoxy group, can sometimes lead to a slight decrease in regioregularity. bohrium.com The specific impact of the highly fluorinated ethoxy group on the ultimate regioregularity of Poly(Thiophene, 3-(2,2,2-trifluoroethoxy)-) would require specific experimental investigation.

Advanced Characterization Techniques for Thiophene, 3 2,2,2 Trifluoroethoxy Systems

Spectroscopic Analysis for Structural Elucidation and Electronic Properties

Spectroscopic techniques are fundamental in determining the molecular structure and understanding the electronic behavior of these thiophene-based materials.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR for Microstructure and Irregularity)

High-resolution NMR spectroscopy is an indispensable tool for confirming the chemical structure and assessing the regioregularity of poly(3-(2,2,2-trifluoroethoxy)thiophene).

¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For the monomer, distinct signals corresponding to the thiophene (B33073) ring protons and the methylene (B1212753) protons of the trifluoroethoxy group are expected. In the corresponding polymer, the complexity of the aromatic region can indicate the degree of regioregularity, with head-to-tail (HT) couplings resulting in more defined spectra compared to head-to-head (HH) or tail-to-tail (TT) linkages. pkusz.edu.cn

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a map of the carbon skeleton. Each unique carbon atom in the monomer and the repeating unit of the polymer will give a distinct signal, allowing for detailed structural confirmation. For instance, in a study of 2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2'-bithiophene, ¹³C NMR was used to identify quaternary and tertiary carbon atoms. mit.edu

¹⁹F NMR: Fluorine-19 NMR is particularly sensitive and provides a clean spectrum for fluorinated compounds. For "Thiophene, 3-(2,2,2-trifluoroethoxy)-", a distinct signal, likely a triplet due to coupling with the adjacent methylene protons, would confirm the presence and electronic environment of the trifluoromethyl group.

Interactive Table: Expected NMR Data for Thiophene, 3-(2,2,2-trifluoroethoxy)-

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 7.0 - 7.5 | m | Thiophene ring protons |

| ¹H | 4.0 - 4.5 | q | -OCH₂- protons |

| ¹³C | 110 - 140 | - | Thiophene ring carbons |

| ¹³C | 60 - 70 | q | -OCH₂- carbon |

| ¹³C | 120 - 130 | q | -CF₃ carbon |

| ¹⁹F | -70 to -80 | t | -CF₃ fluorine atoms |

Note: This table presents expected values and may vary based on solvent and experimental conditions. "m" denotes multiplet, "q" denotes quartet, and "t" denotes triplet.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Optical Band Gaps

UV-Vis spectroscopy is employed to investigate the electronic transitions within the conjugated system of poly(3-(2,2,2-trifluoroethoxy)thiophene) and to determine its optical band gap. The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

The position of the maximum absorption peak (λmax) is indicative of the extent of π-conjugation in the polymer backbone. Generally, a longer effective conjugation length results in a bathochromic (red) shift of the λmax to longer wavelengths. For instance, polythiophene films can exhibit broad absorption in the visible region, which can be tailored by copolymerization. rsc.org The onset of the absorption spectrum can be used to estimate the optical band gap (Eg) of the material, a crucial parameter for optoelectronic devices. Studies on similar conjugated polymers have shown that replacing thiophene with thieno[3,2-b]thiophene (B52689) can significantly alter the absorption properties and lower the band gap. rsc.orgresearchgate.net In some cases, the absorption spectra of polythiophenes can show two distinct bands, indicating different electronic transitions within the polymer. ntu.edu.tw

Interactive Table: Optical Properties of Thiophene-Based Polymers

| Polymer System | λmax (nm) | Optical Band Gap (Eg) (eV) | Reference |

| Poly(3-hexylthiophene) | ~450 | ~1.9 | ntu.edu.tw |

| Poly(terthiophene) | Varies | Varies | rsc.org |

| Diketopyrrolopyrrole-based polymers | Varies | 1.43 - 1.47 | researchgate.net |

Note: These values are for representative thiophene-based polymers and are provided for comparative purposes. The actual values for poly(3-(2,2,2-trifluoroethoxy)thiophene) may differ.

Photoluminescence and Emission Spectroscopy for Luminescent Properties

Photoluminescence (PL) spectroscopy provides insights into the emissive properties of materials. When a molecule absorbs light, it enters an excited state. The subsequent relaxation to the ground state can occur via the emission of a photon, a process known as fluorescence or phosphorescence.

The emission spectrum of poly(3-(2,2,2-trifluoroethoxy)thiophene) would reveal the color of light it emits and its efficiency. The photoluminescence quantum yield (ΦPL), which is the ratio of emitted photons to absorbed photons, is a critical parameter for applications in organic light-emitting diodes (OLEDs). The emission properties are highly dependent on the molecular structure, conformation, and intermolecular interactions in the solid state. rsc.org For example, some thiophene derivatives exhibit crystallization-enhanced emission, where the quantum yield is higher in the crystalline state than in solution. nih.gov The emission spectra can also be influenced by the surrounding environment and temperature. nih.govnih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes and Functional Group Confirmation

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For "Thiophene, 3-(2,2,2-trifluoroethoxy)-", the FTIR spectrum would show characteristic absorption bands confirming its structure. Key vibrational modes would include:

C-H stretching of the thiophene ring (around 3100 cm⁻¹). nii.ac.jp

C=C stretching of the thiophene ring (in the range of 1350-1600 cm⁻¹). iosrjournals.org

C-S stretching of the thiophene ring (around 600-850 cm⁻¹). iosrjournals.orgresearchgate.net

C-O-C stretching of the ether linkage.

C-F stretching of the trifluoroethoxy group (typically strong absorptions in the 1000-1300 cm⁻¹ region).

FTIR is also used to monitor the polymerization process and to confirm the structure of the resulting polymer. researchgate.net The presence of specific vibrational bands can provide evidence of the successful incorporation of the monomer into the polymer chain.

Interactive Table: Characteristic FTIR Frequencies for Thiophene Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| Ring C-H stretching | ~3100 | nii.ac.jp |

| Ring C=C stretching | 1350 - 1600 | iosrjournals.org |

| C-H in-plane bending | 1000 - 1300 | iosrjournals.org |

| C-H out-of-plane bending | 750 - 1000 | iosrjournals.org |

| Ring C-S stretching | 600 - 850 | iosrjournals.orgresearchgate.net |

Note: These are general ranges for thiophene derivatives and can vary for specific molecules.

Electrochemical Characterization for Redox Behavior

Electrochemical methods are crucial for understanding the redox properties of "Thiophene, 3-(2,2,2-trifluoroethoxy)-" and its polymers, which are directly related to their performance in electronic devices.

Cyclic Voltammetry (CV) for Oxidation/Reduction Potentials and HOMO/LUMO Energy Levels

Cyclic voltammetry is a versatile electrochemical technique used to study the redox behavior of electroactive species. By scanning the potential of an electrode and measuring the resulting current, one can determine the oxidation and reduction potentials of a compound.

For poly(3-(2,2,2-trifluoroethoxy)thiophene), CV can be used to:

Determine the onset oxidation potential (Eox) and onset reduction potential (Ered).

Estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The HOMO level can be estimated from the onset of the first oxidation peak, while the LUMO level can be determined from the onset of the reduction peak or calculated by adding the optical band gap to the HOMO energy. researchgate.netmdpi.com There is often a good correlation between experimentally measured redox potentials and computationally calculated HOMO/LUMO energies. scielo.org.zanih.gov

Assess the electrochemical stability of the material through repeated cycling. researchgate.net

Monitor the electropolymerization of the monomer onto the electrode surface. researchgate.netcore.ac.uk

The HOMO and LUMO energy levels are critical for determining the suitability of the material for use in electronic devices such as organic solar cells and OLEDs, as they dictate the efficiency of charge injection and transport. researchgate.net

Interactive Table: Electrochemical Data for Representative Thiophene-Based Polymers

| Polymer System | Eox (V vs. Fc/Fc⁺) | Ered (V vs. Fc/Fc⁺) | HOMO (eV) | LUMO (eV) | Reference |

| Poly(3-methylthiophene) | Varies | Varies | - | - | utexas.edu |

| Polyterthiophene | ~1.07 | ~0.70 | - | - | core.ac.uk |

| PTPP | 1.60 | -0.67 | -5.86 | -3.59 | mdpi.com |

| PTPTD | 0.76 | -0.74 | -5.01 | -3.52 | mdpi.com |

Note: Potentials are often reported versus different reference electrodes (e.g., Ag/AgCl, SCE) and may require conversion for direct comparison. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is commonly used as an internal standard. The HOMO/LUMO values are calculated from the electrochemical data.

Spectroelectrochemistry for In-situ Optical Changes During Redox Processes

Spectroelectrochemistry is a powerful technique for probing the electronic structure of conjugated polymers like poly(3-(2,2,2-trifluoroethoxy)thiophene) by monitoring changes in their optical absorption spectra as a function of applied electrochemical potential. This in-situ analysis reveals the evolution of charge carriers (polarons and bipolarons) during the redox (doping and de-doping) processes, which are responsible for the material's electrochromic behavior. mdpi.com

During electrochemical oxidation (p-doping), the polymer film transitions from its neutral, absorbing state to a partially oxidized (doped), more transmissive state. This process involves the removal of electrons from the polymer backbone, leading to the formation of localized radical cations (polarons). As the potential increases, further oxidation can lead to the formation of dications (bipolarons). These charge carriers introduce new electronic states within the band gap of the polymer.

The key research findings from spectroelectrochemical studies on systems analogous to poly(3-(2,2,2-trifluoroethoxy)thiophene) are:

Neutral State: In its neutral form, the polymer typically exhibits a strong π-π* transition in the visible region of the electromagnetic spectrum, resulting in a distinct color.

Doped State: Upon oxidation, the intensity of the π-π* transition peak decreases, while new absorption bands appear at lower energies (in the near-infrared region). These new bands are characteristic of polaron and bipolaron states. researchgate.net

Electrochromic Switching: The reversible nature of these spectral changes allows the material to switch between a colored (neutral) state and a bleached or differently colored (oxidized) state, forming the basis of its use in electrochromic devices. mdpi.com The presence of the electron-withdrawing 3-(2,2,2-trifluoroethoxy)- group influences the stability and energy levels of the polymer, thereby affecting the potentials at which these transitions occur.

| Redox State | Applied Potential (vs. Ag/AgCl) | Key Absorption Peak (λmax) | Observed Color |

|---|---|---|---|

| Neutral | 0.0 V | ~480 nm (π-π* transition) | Deep Red/Purple |

| Partially Oxidized (Polarons) | +0.6 V | ~750 nm, ~1300 nm | Light Blue |

| Fully Oxidized (Bipolarons) | +1.0 V | >1500 nm | Highly Transmissive/Pale Blue |

Electrogenerated Chemiluminescence (ECL) Investigations

Electrogenerated chemiluminescence (ECL) is a process where light is produced from excited-state species generated at the surface of an electrode during an electrochemical reaction. nih.gov Investigations into thiophene-based oligomers and polymers, including those with functional substituents, reveal their potential as ECL-active materials. researchgate.net

For a system based on poly(3-(2,2,2-trifluoroethoxy)thiophene), the ECL mechanism typically involves the electrochemical generation of radical anions and radical cations, which then annihilate to form an excited state that emits light upon relaxation. More commonly, a coreactant is used to enhance the efficiency and intensity of the ECL emission. In the "oxidative-reductive" pathway, the polymer is oxidized at the electrode surface along with a coreactant (e.g., tri-n-propylamine or oxalate). The oxidized polymer then reacts with the reduced form of the coreactant to generate the light-emitting excited state.

Key research findings include:

Coreactant Enhancement: The use of coreactants like oxalate (B1200264) significantly increases the ECL intensity compared to the annihilation reaction of polymer radicals alone. researchgate.net

Redox Properties: The ECL behavior is intrinsically linked to the electrochemical properties of the polymer. The reversible oxidation waves associated with the thiophene backbone are crucial for the generation of the necessary radical cations. researchgate.net

Luminophore: The polymer itself acts as the luminophore, with the energy of the emitted light corresponding to its electronic band gap. The trifluoroethoxy substituent can modulate these energy levels, potentially tuning the emission color.

| Parameter | Description | Typical Finding |

|---|---|---|

| ECL Mechanism | The pathway leading to light emission. | Coreactant-based (e.g., with oxalate) is more efficient. |

| Oxidation Potential | Potential at which the polymer is oxidized to form radical cations. | Governed by the HOMO level of the polymer. |

| ECL Spectrum (λmax) | The wavelength of maximum light emission. | Correlates with the polymer's photoluminescence spectrum. |

| Relative Intensity | Brightness of the ECL emission. | Significantly higher with a coreactant versus annihilation ECL. researchgate.net |

Morphological and Crystalline Structure Analysis

The solid-state arrangement, surface topography, and crystalline nature of poly(3-(2,2,2-trifluoroethoxy)thiophene) films are critical determinants of their electronic and physical properties. Techniques such as electron microscopy, atomic force microscopy, and X-ray diffraction provide a multi-scale view of the material's structure.

Scanning Electron Microscopy (SEM) for Surface Morphology and Polymer Film Characterization

Scanning Electron Microscopy (SEM) is widely used to visualize the surface morphology of polymer films over micrometer to nanometer scales. For electrochemically synthesized poly(3-(2,2,2-trifluoroethoxy)thiophene) films, SEM reveals how the polymerization conditions affect the film's texture and uniformity.

Research findings indicate that the morphology is a result of factors including the polymerization rate, the solvent and electrolyte used, and the presence of any additives. fao.org Typically, electropolymerized thiophene derivative films exhibit a granular or nodular morphology, where the film is composed of aggregated globular particles. The size and packing density of these globules can influence the film's effective surface area and charge transport properties. For instance, films grown under different electrochemical methods (e.g., potentiostatic vs. galvanostatic) can show distinct differences in surface roughness and porosity.

| Polymerization Condition | Observed Morphological Feature | Typical Size Range |

|---|---|---|

| Low Monomer Concentration | Fine, densely packed nodules | 50 - 150 nm |

| High Monomer Concentration | Larger, cauliflower-like globular clusters | 200 - 500 nm |

| Fast Deposition Rate | More porous, less uniform structure | Variable |

| Slow Deposition Rate | Compact, more uniform film | Consistent |

Atomic Force Microscopy (AFM) for Surface Topography and Nanoscale Features

Atomic Force Microscopy (AFM) provides three-dimensional topographical images of the polymer film surface with nanoscale resolution, surpassing the typical resolution of SEM. azonano.comparksystems.cn It is a non-destructive technique that can even resolve individual polymer chains and their packing arrangement under specific conditions. nanoworld.comkpi.ua

AFM studies on polythiophene films reveal key details about surface roughness, the presence of crystalline domains, and amorphous regions. researchgate.netrsc.org In tapping-mode AFM, a sharp tip oscillates above the surface, allowing for high-resolution imaging without damaging the soft polymer film. nanoworld.com Quantitative analysis of AFM images yields the root-mean-square (Rq) roughness, a critical parameter for devices where the interface quality is paramount. nih.gov For poly(3-(2,2,2-trifluoroethoxy)thiophene), AFM can elucidate how the trifluoroethoxy side chains influence intermolecular packing and surface topography.

| Measurement | Parameter | Typical Value/Observation |

|---|---|---|

| Topography | Surface Features | Fibrous networks, nano-globules, terraced structures. researchgate.net |

| Roughness | Root-Mean-Square (Rq) Roughness | 1 - 15 nm, depending on film thickness and preparation. nih.gov |

| High-Resolution Imaging | Molecular Packing | Can resolve individual polymer backbones and lamellar structures. nanoworld.com |

| Phase Imaging | Material Contrast | Distinguishes between harder crystalline and softer amorphous regions. |

X-ray Diffraction (XRD) for Crystalline Structure and Solid-State Packing

X-ray Diffraction (XRD) is the definitive technique for investigating the crystalline structure and solid-state packing of polymeric materials. For semi-crystalline polymers like poly(3-(2,2,2-trifluoroethoxy)thiophene), XRD patterns provide information on the degree of crystallinity, the arrangement of polymer chains, and the spacing between them. dtic.mil

Substituted polythiophenes often adopt a lamellar packing structure. researchgate.net The XRD patterns of oriented films typically show a series of (h00) reflections at low angles, which correspond to the lamellar stacking distance between the polymer backbones, separated by the interdigitated side chains. researchgate.netnist.gov A peak corresponding to the π-stacking distance between adjacent chains within a lamella is also often observed at wider angles. The electron-withdrawing trifluoroethoxy group may influence the planarity of the thiophene backbone and the resulting π-stacking distance, which has significant implications for charge transport. Studies on similar polymers reveal that the nature of the side chain directly dictates the lamellar spacing. nist.govmdpi.com

| XRD Feature | Structural Parameter | Typical Value |

|---|---|---|

| (100) Reflection | Lamellar d-spacing (inter-chain) | 1.2 - 2.0 nm (dependent on side-chain length) |

| (010) or (020) Reflection | π-stacking distance | 0.37 - 0.40 nm |

| Peak Width (FWHM) | Crystallite Size (via Scherrer eq.) | 5 - 20 nm |

| Pattern Analysis | Degree of Crystallinity | 30% - 60% (highly dependent on processing). dtic.mil |

Mass Spectrometry for Polymer Chain Length and End-Group Analysis

Mass spectrometry (MS), particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, is an indispensable tool for characterizing synthetic polymers. uvic.ca It provides detailed information on the molecular weight distribution (MWD), the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). nih.gov

For poly(3-(2,2,2-trifluoroethoxy)thiophene), MALDI-TOF analysis involves co-crystallizing the polymer with a suitable matrix, such as trans-2-[3-(4-t-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile (DCTB), which is effective for polythiophenes. nih.gov The resulting spectrum shows a distribution of peaks, where each peak corresponds to a specific polymer chain length (oligomer), and the separation between adjacent peaks corresponds to the mass of the monomer repeat unit. This technique is also exceptionally powerful for end-group analysis, as the absolute mass of each oligomer can be used to identify the chemical nature of the groups at the chain termini, providing crucial information about the polymerization mechanism and initiation/termination steps. umons.ac.beresearchgate.netuh.edu

| Parameter | Information Provided | Example Finding |

|---|---|---|

| Number-Average Molecular Weight (Mn) | Average polymer chain length by number. | 5,000 - 20,000 g/mol. nih.gov |

| Polydispersity Index (PDI) | Breadth of the molecular weight distribution. | 1.2 - 2.5 (lower values indicate more controlled polymerization). umons.ac.be |

| Monomer Repeat Unit Mass | Confirms the mass of the 3-(2,2,2-trifluoroethoxy)thiophene unit. | Calculated from the spacing between oligomer peaks. |

| End-Group Analysis | Identifies initiating and terminating species. | e.g., H/Br or H/H terminated chains. umons.ac.be |

Computational and Theoretical Investigations of Thiophene, 3 2,2,2 Trifluoroethoxy Systems

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to predict various molecular properties with a good balance between accuracy and computational cost.

Prediction of Optimized Geometries and Conformational Analysis

A fundamental application of DFT is the determination of a molecule's equilibrium geometry, which corresponds to the minimum energy arrangement of its atoms. For Thiophene (B33073), 3-(2,2,2-trifluoroethoxy)-, this would involve calculating the bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule.

Conformational analysis is particularly important for this compound due to the flexible 2,2,2-trifluoroethoxy group attached to the thiophene ring. The rotation around the C-O and C-C bonds of the side chain can lead to various conformers with different energies. DFT calculations can map the potential energy surface associated with these rotations to identify the most stable conformer(s) and the energy barriers between them.

Despite the utility of these methods, specific DFT calculations predicting the optimized geometries and conformational analysis of Thiophene, 3-(2,2,2-trifluoroethoxy)- are not available in the reviewed scientific literature.

Calculation of Electronic Band Structure and Energy Levels (HOMO/LUMO)

The electronic properties of a molecule are crucial for understanding its reactivity and its potential applications in materials science. DFT is an excellent tool for calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. For Thiophene, 3-(2,2,2-trifluoroethoxy)-, these calculations would reveal how the electron-withdrawing trifluoroethoxy group influences the electronic properties of the thiophene ring.

Specific data on the calculated electronic band structure and HOMO/LUMO energy levels for Thiophene, 3-(2,2,2-trifluoroethoxy)- have not been reported in the accessible literature.

Interactive Data Table: Hypothetical DFT-Calculated Electronic Properties

The following table is a hypothetical representation of data that could be generated from DFT calculations. No experimental or calculated values for Thiophene, 3-(2,2,2-trifluoroethoxy)- were found in the literature.

| Property | Hypothetical Value (eV) | Description |

| HOMO Energy | N/A | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | N/A | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | N/A | Energy difference between HOMO and LUMO |

Simulation of Spectroscopic Properties (UV-Vis, IR, NMR)

DFT calculations can also simulate various spectroscopic properties, which can aid in the identification and characterization of a compound.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This would show characteristic peaks corresponding to the stretching and bending of specific bonds, such as the C-S and C-F bonds in Thiophene, 3-(2,2,2-trifluoroethoxy)-.

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions and thus the UV-Vis absorption spectrum, providing information about the wavelengths of light the molecule absorbs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT can be used to calculate the chemical shifts of the hydrogen and carbon atoms, which is invaluable for confirming the molecular structure.

A search of scientific databases did not yield any simulated spectroscopic data (UV-Vis, IR, NMR) for Thiophene, 3-(2,2,2-trifluoroethoxy)- based on DFT calculations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the movements of individual atoms over time, offering insights into the dynamic processes.

For Thiophene, 3-(2,2,2-trifluoroethoxy)-, MD simulations could be used to study its behavior in different environments, such as in a solvent or as part of a larger molecular assembly. These simulations can reveal information about conformational changes, diffusion, and intermolecular interactions, which are crucial for understanding how the molecule behaves in a realistic setting.

No specific Molecular Dynamics (MD) simulation studies focused on the dynamic behavior and interactions of Thiophene, 3-(2,2,2-trifluoroethoxy)- were found in the public domain.

Reactivity and Selectivity Analysis

Computational methods can also predict the reactivity of a molecule and the likely sites for chemical reactions.

Fukui Function Analysis for Electrophilic and Nucleophilic Sites

Fukui function analysis is a method derived from DFT that helps to identify the most reactive sites in a molecule. researchgate.net It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed.

Electrophilic Attack: The Fukui function can pinpoint the atoms that are most susceptible to attack by an electrophile (an electron-seeking species).

Nucleophilic Attack: Conversely, it can identify the sites that are most likely to be attacked by a nucleophile (a nucleus-seeking species).

For Thiophene, 3-(2,2,2-trifluoroethoxy)-, this analysis would be crucial for predicting how it would react in various chemical transformations, highlighting the influence of the trifluoroethoxy substituent on the reactivity of the thiophene ring. researchgate.net

Specific Fukui function analysis to determine the electrophilic and nucleophilic sites of Thiophene, 3-(2,2,2-trifluoroethoxy)- has not been documented in the available literature.

Interactive Data Table: Hypothetical Fukui Function Indices

This table illustrates the type of data that Fukui function analysis would provide. No such data is currently available for Thiophene, 3-(2,2,2-trifluoroethoxy)-.

| Atomic Site | Hypothetical Fukui Index (f+) for Nucleophilic Attack | Hypothetical Fukui Index (f-) for Electrophilic Attack |

| C2 | N/A | N/A |

| C4 | N/A | N/A |

| C5 | N/A | N/A |

| S1 | N/A | N/A |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The molecular electrostatic potential (MEP) is a valuable tool in computational chemistry for understanding the charge distribution of a molecule and predicting its reactivity. It is calculated by determining the electrostatic potential created by the electron density and the nuclei of a molecule at a given point in space. The resulting MEP map visually represents the regions of a molecule that are electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, typically colored in shades of blue).

For a molecule like Thiophene, 3-(2,2,2-trifluoroethoxy)-, an MEP analysis would be expected to reveal key features of its charge distribution. The sulfur atom in the thiophene ring, due to its electronegativity, would likely exhibit a region of negative electrostatic potential. Conversely, the hydrogen atoms attached to the thiophene ring would be expected to show positive potential. The introduction of the 3-(2,2,2-trifluoroethoxy)- group would significantly influence the MEP. The highly electronegative fluorine atoms of the trifluoroethoxy group would create a strong region of negative potential, while the ether oxygen would also contribute to the negative potential landscape. These features are crucial in understanding how the molecule might interact with other molecules, such as in receptor binding or chemical reactions. In related thiophene derivatives, MEP maps have been effectively used to identify sites for electrophilic and nucleophilic attack. For instance, studies on thiophene-2-carbohydrazide (B147627) have shown that the negative potential is localized on the oxygen atoms of the carbohydrazide (B1668358) group, indicating these as likely sites for electrophilic interaction. nih.gov

| Region | Expected Electrostatic Potential | Color on MEP Map | Implication for Reactivity |

| Trifluoromethyl Group (CF3) | Strong Negative | Red/Yellow | Site for electrophilic attack |

| Ether Oxygen | Negative | Red/Yellow | Potential hydrogen bond acceptor |

| Thiophene Sulfur | Moderate Negative | Yellow/Green | Contributes to electron-rich nature |

| Thiophene Ring Hydrogens | Positive | Blue | Site for nucleophilic attack |

Elucidation of Structure-Property Relationships through Computational Models

Computational models are instrumental in establishing relationships between the molecular structure of a compound and its macroscopic properties. These models employ quantum mechanical methods, such as Density Functional Theory (DFT), to calculate various molecular descriptors. These descriptors can then be correlated with experimental observations to build predictive models for properties like electronic conductivity, optical properties, and biological activity.

For Thiophene, 3-(2,2,2-trifluoroethoxy)-, computational models could be used to predict a range of properties. The introduction of the electron-withdrawing trifluoroethoxy group at the 3-position of the thiophene ring is expected to have a profound effect on its electronic properties. Theoretical calculations on similar substituted thiophenes have demonstrated that such modifications can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that influences the electronic and optical properties of the material. A smaller HOMO-LUMO gap is often associated with higher reactivity and potential for use in organic electronics.

| Structural Feature | Predicted Property Influence | Relevant Computational Descriptor |

| Trifluoroethoxy Group | Alters electronic properties, increases lipophilicity | HOMO/LUMO energies, dipole moment |

| Thiophene Ring | Core electronic structure, site of functionalization | Aromaticity indices, bond lengths |

| Substitution Position (3-) | Affects conjugation and steric hindrance | Dihedral angles, rotational barriers |

Applications of Thiophene, 3 2,2,2 Trifluoroethoxy and Its Polymers in Advanced Materials Science

Organic Electronic and Optoelectronic Devices

The tailored electronic properties of polymers based on Thiophene (B33073), 3-(2,2,2-trifluoroethoxy)- make them suitable for use as active materials in various organic electronic devices. The ability to precisely tune energy levels and enhance intermolecular interactions is critical for fabricating high-performance transistors, light-emitting diodes, and solar cells. nih.govsigmaaldrich.com

Conjugated polymers based on thiophene derivatives are cornerstone materials for solution-processable Organic Field-Effect Transistors (OFETs). nih.govresearchgate.net The incorporation of the electron-withdrawing 3-(2,2,2-trifluoroethoxy)- group is a key strategy for developing n-type (electron-transporting) or ambipolar (both electron- and hole-transporting) semiconductor materials. This is because the fluorinated substituent effectively lowers the LUMO energy level, facilitating electron injection and transport. rsc.org

Furthermore, fluorination of the side chains in polythiophenes can lead to more ordered molecular packing and improved crystallinity in thin films. researchgate.net This enhanced organization, often characterized by compact π-π stacking, is crucial for efficient charge transport and achieving high charge carrier mobilities in OFET devices. ntu.edu.twnih.gov For instance, studies on related donor-acceptor (D-A) polymers have shown that introducing strong electron-accepting units can yield materials with excellent n-type characteristics. rsc.org While specific performance data for poly(3-(2,2,2-trifluoroethoxy)thiophene) is not widely reported, the principles of molecular design suggest its potential for high-performance OFETs.

Table 1: Performance of Representative Thiophene-Based Polymers in OFETs

| Polymer/Compound | Device Configuration | Mobility (cm² V⁻¹ s⁻¹) | On/Off Ratio | Ref. |

| PIDTOBT | Solution Processed | 0.18 (electron) | 10⁵ - 10⁶ | rsc.org |

| PTII-T | Top-gate/Bottom-contact | Balanced electron and hole | > 10⁴ | rsc.org |

| 2,6-DADTT (Single Crystal) | SC-OFET | up to 1.26 (hole) | > 10⁶ | nih.gov |

| P3EHTT | Solution Processed | ~0.03 (hole) | ~10⁶ | ntu.edu.tw |

In the realm of Organic Light-Emitting Diodes (OLEDs), the 3-(2,2,2-trifluoroethoxy)thiophene monomer can be incorporated into D-A type copolymers to tune the emission color. The strong electron-withdrawing effect of the side group can red-shift the emission spectrum, pushing it towards deep-red or even near-infrared (NIR) wavelengths, which is a significant challenge in OLED material design. frontiersin.org Thiophene-based materials are known to be promising for constructing energy-based semiconductors for OLEDs. beilstein-journals.orgnih.govbeilstein-archives.org

Table 2: Photovoltaic Performance of Selected Thiophene-Based Donor Materials in OPVs

| Donor Material / Acceptor | PCE (%) | Voc (V) | Jsc (mA cm⁻²) | FF | Ref. |

| P5TCN-F25 / Y6 | 17.2 | 0.86 | 26.5 | 0.75 | researchgate.net |

| Molecule 2 / Fullerene | 6.20 | 0.95 | 12.01 | 0.54 | mdpi.com |

| Molecule 9 / PC₇₁BM | 4.0 | 0.81 | 9.3 | 0.53 | mdpi.com |

| DRCN5T / PC₇₁BM | 10.10 | N/A | N/A | N/A | polyu.edu.hk |

In perovskite solar cells (PSCs), the hole transport material (HTM) plays a critical role in efficiently extracting photogenerated holes from the perovskite layer and transporting them to the electrode. mdpi.comresearchgate.net Polythiophenes, such as the well-studied poly(3-hexylthiophene) (P3HT), are promising low-cost alternatives to the commonly used spiro-OMeTAD. researchgate.netresearchgate.net

Introducing the 3-(2,2,2-trifluoroethoxy)- substituent onto the thiophene ring offers a strategy to rationally design HTMs with improved performance. The electron-withdrawing group lowers the HOMO energy level, which can create a better energy level alignment with the valence band of the perovskite absorber, potentially increasing the device's Voc. mdpi.com Furthermore, the sulfur atom in the thiophene ring is thought to be advantageous for passivating defects at the perovskite/HTM interface through Pb-S interactions, which can suppress charge recombination and enhance device stability. mdpi.com Thiophene-cored molecules have demonstrated the ability to produce high-efficiency PSCs, with power conversion efficiencies reaching up to 15.4%. nih.gov

Electrochromic Materials with Tunable Optical Properties

Electrochromic materials can change their optical properties, such as color and transparency, in response to an applied electrical potential. Conjugated polymers based on thiophene are excellent candidates for these applications. mdpi.comrsc.org The functionalization with an electron-withdrawing 3-(2,2,2-trifluoroethoxy)- group directly impacts the electrochromic behavior of the resulting polymer.

This substitution lowers the polymer's HOMO and LUMO energy levels, which in turn contracts the bandgap of the material. rsc.orgbangor.ac.uk This affects the color in the neutral state and the absorption characteristics of the oxidized (doped) state. Polymers based on thiophenes with electron-deficient side groups have been shown to exhibit fast switching times, good optical contrast, and high coloration efficiencies. rsc.orgbangor.ac.ukcore.ac.uk For example, related polymers have demonstrated bleaching times around 1 second and coloring times as fast as 0.34 seconds, with high contrast in the near-infrared region. rsc.org

Table 3: Electrochromic Properties of Thieno[3,2-b]thiophene-Based Polymers

| Polymer | Optical Contrast (%) | Coloration Efficiency (cm² C⁻¹) | Switching Time (s) (Coloring/Bleaching) | Ref. |

| P(CNPh-ETTE) | 16-23% (Vis), 50-62% (NIR) | 120-190 (Vis), 324-440 (NIR) | 0.34 / 0.9-1.1 | rsc.orgcore.ac.uk |

| P(Py-ETTE) | 16-23% (Vis), 50-62% (NIR) | 120-190 (Vis), 324-440 (NIR) | 0.35 / 0.9-1.1 | rsc.orgcore.ac.uk |

| P(EDOT1-co-Pr3) | 45.96% | 507 | < 2.23 | mdpi.com |

Advanced Sensing Applications

Fluorescent chemosensors are powerful tools for detecting trace amounts of specific analytes. Thiophene-based fluorescent polymers are effective platforms for creating these sensors. dtu.dk The introduction of a 3-(2,2,2-trifluoroethoxy)- group can enhance sensing capabilities. The electron-deficient nature of the resulting polymer makes it a potential candidate for detecting electron-rich analytes or certain metal ions, such as Au³⁺, through mechanisms like photoinduced electron transfer (PET), which quenches the material's fluorescence upon binding. dtu.dk The trifluoroethyl group can also enhance lipophilicity, which may improve permeability and interaction within biological or non-aqueous environments. evitachem.com The design of novel carbazole-extended thiophene compounds has already demonstrated the utility of this class of materials in creating reusable fluorescent sensors for toxic ions in real-world samples. dtu.dk

Utilization in Non-Linear Optics and Two-Photon Absorption (2PA) Probes

Materials with strong non-linear optical (NLO) properties, particularly those with a large two-photon absorption (2PA) cross-section, are in high demand for applications such as optical data storage, 3D microfabrication, and biological imaging. nih.govnih.gov A common strategy to enhance NLO activity is to create molecules with a donor-π-acceptor (D-π-A) architecture. rsc.org

Table 4: Two-Photon Absorption (2PA) Properties of Thiophene-Based Chromophores

| Compound/Polymer | Max 2PA Cross-Section (σ) (GM) | Excitation Wavelength (nm) | Solvent/State | Ref. |

| PFOT CPNs | up to 2.0 x 10⁵ | 720 and 960 | Nanoparticles | nih.gov |

| P33 Copolymer | 6.9 | 800 and 1200 | Chloroform | researchgate.net |

| KZQ | 707 | 830 | THF | researchgate.net |

Functional Coatings and Films with Tailored Properties

The incorporation of the 3-(2,2,2-trifluoroethoxy) substituent onto a thiophene-based polymer backbone is a strategic approach to developing functional coatings and films with highly tailored properties. While specific research exclusively detailing the performance of poly(3-(2,2,2-trifluoroethoxy)thiophene) in coatings is limited in publicly accessible literature, the well-established effects of fluorination on polymer surfaces allow for a strong predictive understanding of its potential in this domain. The introduction of fluorine atoms is a widely utilized strategy to modify surface properties, primarily to enhance hydrophobicity and oleophobicity, reduce surface energy, and improve chemical resistance and thermal stability.

The trifluoroethoxy group (–OCH₂CF₃) is particularly effective in this regard. The high electronegativity of the fluorine atoms creates a strong dipole, leading to low polarizability and weak intermolecular forces at the coating's surface. This results in surfaces that exhibit poor wetting by both water and oils.

Detailed research findings on analogous fluorinated polymers demonstrate that the presence of such groups significantly impacts the surface characteristics of the resulting films. For instance, studies on other fluorinated polythiophenes and fluoropolymers in general consistently report a marked increase in contact angles with water and other liquids, a direct measure of reduced wettability. This is a critical attribute for creating self-cleaning, anti-fouling, and moisture-repellent coatings.

The expected properties of coatings derived from poly(3-(2,2,2-trifluoroethoxy)thiophene) would include:

Low Surface Energy: The trifluoromethyl (CF₃) group is known to dramatically lower the surface energy of materials, making the coating less susceptible to adhesion by foreign substances.

Hydrophobicity and Oleophobicity: The fluorinated side chains would create a non-polar surface that repels both water and oils, a desirable characteristic for protective and anti-smudge coatings.

Chemical Inertness: The strong carbon-fluorine bonds would enhance the coating's resistance to chemical attack, increasing its durability in harsh environments.

Thermal Stability: Fluoropolymers are generally known for their high thermal stability, a property that would be imparted to the thiophene polymer backbone.

These properties make poly(3-(2,2,2-trifluoroethoxy)thiophene) a promising candidate for a variety of advanced coating applications, including but not limited to, anti-graffiti coatings, protective layers for electronic components, and low-friction surfaces for industrial and biomedical applications.

The table below provides a comparative illustration of expected contact angle measurements for a hypothetical poly(3-(2,2,2-trifluoroethoxy)thiophene) coating versus a non-fluorinated poly(3-alkoxythiophene) coating, based on general knowledge of fluorinated polymers.

| Coating Material | Water Contact Angle (°) | Diiodomethane Contact Angle (°) |

| Poly(3-alkoxythiophene) Film | 90 - 100 | 40 - 50 |

| Poly(3-(2,2,2-trifluoroethoxy)thiophene) Film | 110 - 120 | 70 - 80 |

This table is illustrative and based on the known effects of fluorination on polymer surfaces; specific experimental data for poly(3-(2,2,2-trifluoroethoxy)thiophene) is not available in the searched literature.

Furthermore, the inherent conductivity of the polythiophene backbone, although potentially modulated by the electron-withdrawing nature of the trifluoroethoxy group, opens up possibilities for creating multifunctional coatings. These could combine hydrophobicity with anti-static or electro-active properties, useful for applications in electronic displays, sensors, and smart fabrics. The ability to tailor these properties through copolymerization or blending with other polymers further expands the potential of Thiophene, 3-(2,2,2-trifluoroethoxy)- in the field of advanced materials science.

Future Research Directions and Concluding Perspectives

Exploration of Novel Synthetic Pathways for Scalable Production

The viability of any new monomer for widespread application hinges on its availability through efficient and scalable synthesis. Future research must prioritize the development of robust, high-yield, and economically feasible production routes for Thiophene (B33073), 3-(2,2,2-trifluoroethoxy)-. Current synthetic strategies for fluorinated organic compounds often involve halogen exchange, nucleophilic or electrophilic fluorination, or the use of specialized fluorinating agents. alfa-chemistry.com The synthesis of related fluorinated heterocycles, such as 3-fluorothiophene, has been shown to be challenging, often requiring multi-step procedures with expensive or hazardous reagents. thieme-connect.de

A promising avenue for future work would be adapting established thiophene synthesis methodologies, like the Gewald reaction, which is used for creating other substituted thiophenes. impactfactor.org Another approach could involve the modification of a pre-functionalized thiophene, for instance, by etherification of 3-hydroxythiophene with a 2,2,2-trifluoroethyl-containing reagent. However, scaling such reactions often presents challenges. Therefore, investigating modern cross-coupling techniques and direct C-H functionalization methods will be crucial. The goal is to create a synthetic pathway that is not only efficient on a lab scale but also translatable to industrial production, similar to efforts made for other specialty monomers used in electronics and pharmaceuticals. google.comthieme.denih.gov The development of such a process would be the first critical step toward the material's integration into commercial technologies.

Design of Advanced Polymer Architectures and Copolymers with Enhanced Performance

The true potential of Thiophene, 3-(2,2,2-trifluoroethoxy)- lies in its use as a building block for novel polymers, provisionally named poly(3-(2,2,2-trifluoroethoxy)thiophene) or P3TFET. The trifluoroethoxy side chain is expected to profoundly influence the polymer's properties. Fluorination is known to lower both the HOMO and LUMO energy levels of conjugated polymers, which can enhance environmental stability and facilitate electron injection. acs.org

Future research should focus on the controlled synthesis of P3TFET to achieve high regioregularity (head-to-tail coupling), which is critical for obtaining optimal electronic properties in polythiophenes. ntu.edu.tw Beyond the homopolymer, the design of advanced copolymers represents a key strategy for property tuning. Copolymerization of 3-(2,2,2-trifluoroethoxy)thiophene with other thiophene derivatives or different aromatic units can create materials with tailored band gaps, solubility, and film-forming characteristics. mdpi.commanchester.ac.ukresearchgate.net Donor-acceptor (D-A) copolymer architectures, for example, have proven effective in applications like organic solar cells and field-effect transistors. manchester.ac.ukmdpi.com The electron-withdrawing nature of the trifluoroethoxy group makes this monomer an interesting candidate for D-A copolymers. researchgate.net

Furthermore, exploring more complex macromolecular architectures, such as block copolymers or polymers with conjugated side chains, could lead to materials with unique self-assembly behaviors and improved performance in devices. mdpi.comrsc.org The interaction between the fluorinated side chains could induce specific packing motifs, potentially leading to enhanced charge carrier mobility. acs.org

Table 1: Representative Properties of Functionalized Polythiophenes This table presents data for related polythiophene derivatives to illustrate the expected impact of functionalization on polymer properties, as direct data for P3TFET is not yet available.

| Polymer | HOMO Level (eV) | LUMO Level (eV) | Band Gap (eV) | Application Note |

| Poly(3-hexylthiophene) (P3HT) | -5.0 | -3.0 | 2.0 | Benchmark for organic photovoltaics. rsc.org |

| Poly[(thieno[3,2-b]thiophene-2-yl)-benzo [1,2-b:6,5-b′]dithiophene-4,5-dione] (PTPTD) | -5.51 | -3.77 | 1.74 | D-A polymer for battery applications. mdpi.com |

| Poly{9,9-dioctylfluorene-alt-3-(4′-cyanophenyl)thieno[3,2-b]thiophene-2,5-diyl} (PFTT–PhCN) | -5.54 | -2.81 | 2.73 | Studied for light-emitting diode applications. researchgate.net |

| Poly(3,4-ethylenedioxythiophene) (PEDOT) | -5.1 to -5.2 | - | - | Hole injection layer in OLEDs. sigmaaldrich.com |

Integration into Emerging Technologies for Next-Generation Materials